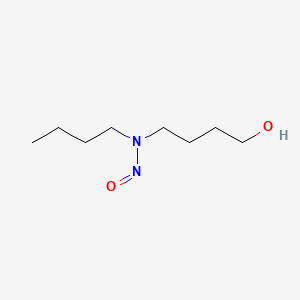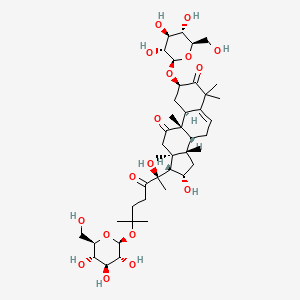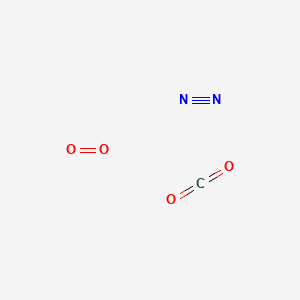
7-羟基庚酸
描述
Synthesis Analysis
The synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid from optically pure sources like (R)-(+)-pulegone and (R)-(+)-citronellol demonstrates the importance of optical purity and stereoregularity in influencing the physical properties of the synthesized compound, such as crystallization behavior (Overberger, Ozaki, & Braunstein, 1966). Additionally, asymmetric synthesis strategies have been employed for the synthesis of related compounds, indicating a broad interest in the synthesis of structurally complex and optically active heptanoic acids (切畑, 徳森, 櫟本, & 上田, 1978).
Molecular Structure Analysis
The molecular structure of 7-Hydroxyheptanoic acid derivatives plays a crucial role in their chemical behavior and applications. For instance, the incorporation of different functional groups and the formation of polymers from 7-Hydroxyheptanoic acid derivatives can significantly affect their crystallization and physical properties. The stereoregularity and optical purity of the synthesized compounds are critical factors for their ability to crystallize, as demonstrated in the synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid (Overberger et al., 1966).
Chemical Reactions and Properties
Chemical reactions involving 7-Hydroxyheptanoic acid and its derivatives are influenced by the presence of the hydroxy group and the heptanoic acid moiety. These functional groups enable a variety of chemical transformations, such as esterification, amidation, and polymerization. The reactivity of these compounds can be tailored through modifications to the molecular structure, offering a wide range of chemical properties and applications (Overberger et al., 1966).
Physical Properties Analysis
The physical properties of 7-Hydroxyheptanoic acid and its derivatives, such as solubility, melting point, and crystallization behavior, are significantly affected by their molecular structure. For example, the optical purity and stereoregularity of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid determine its ability to crystallize, highlighting the importance of molecular structure in defining the physical characteristics of these compounds (Overberger et al., 1966).
Chemical Properties Analysis
The chemical properties of 7-Hydroxyheptanoic acid, such as acidity, reactivity towards nucleophiles, and potential for derivative formation, are central to its applications in synthesis and polymer chemistry. The presence of the hydroxy group and the carboxylic acid moiety enables a range of chemical reactions, offering versatility in chemical synthesis and modifications (Overberger et al., 1966).
科学研究应用
抗惊厥特性和脑代谢
从庚酸(C7脂肪酸)衍生的三庚酯在急性和慢性小鼠癫痫模型中显示出独特的抗惊厥特性。这归因于其代谢成丙酰辅酶A,随后成琥珀酰辅酶A,补充大脑中的三羧酸循环,这个过程被称为补充代谢。然而,需要进行更多研究以充分了解三庚酯的抗惊厥机制及其治疗癫痫和其他脑部疾病的潜在临床应用(Borges & Sonnewald, 2012)。
合成和分子对接
对合成4-氨基-7-羟基庚酸衍生物(新的GABA类似物)的研究涉及分子对接研究,以探索它们与GABA转氨酶结合的潜力。尽管在与酶的实验中没有观察到抑制作用,但这些发现有助于了解这些化合物的合成和潜在应用(Sukhorukov et al., 2011)。
神经保护活性
关于天然和非天然姜黄素类化合物的研究,包括具有脂肪七碳链变化的二芳基庚烷酮类化合物,揭示了某些结构基团对神经保护作用的负责。这项研究突显了7-羟基庚酸衍生物在保护神经细胞免受谷氨酸诱导的神经毒性方面的潜力(Jirásek等,2014)。
对映纯合成
从L-天冬氨酸和L-谷氨酸合成了4-氨基-5-羟基庚酸的对映纯衍生物,展示了7-羟基庚酸在立体化学控制化学合成中的潜力。这些化合物的立体化学可以被操纵,这对药物化学和药物开发的应用具有重要意义(Andrés等,2003)。
生物技术应用
研究表明,从细菌聚羟基烷酸酯(PHA)中高效生产对映纯(R)-3-羟基羧酸,包括(R)-3-羟基庚酸。这种方法在生物技术中具有潜在应用,用于生产具有抗微生物活性的高纯度单体(Ruth et al., 2007)。
安全和危害
属性
IUPAC Name |
7-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAJBOZYCFSQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190601 | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyheptanoic acid | |
CAS RN |
3710-42-7 | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3710-42-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-hydroxyheptanoic acid in the microbial degradation of cycloheptanone?
A1: Research suggests that 7-hydroxyheptanoic acid acts as an intermediate metabolite in the breakdown of cycloheptanone by certain bacteria. Specifically, the bacterium Nocardia sp. strain KUC-7N utilizes cycloheptanone and produces 7-hydroxyheptanoic acid as a transient compound in the metabolic pathway. This pathway ultimately leads to the formation of pimelic acid. []
Q2: Are there any synthetic routes available for the production of 7-hydroxyheptanoic acid derivatives?
A2: Yes, recent research describes the first successful synthesis of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. [, ] While the specific details of the synthesis are not provided in the abstract, this finding suggests potential for creating novel derivatives of 7-hydroxyheptanoic acid for various research purposes.
Q3: Are there any known methods for simple synthesis of 7-hydroxyheptanoic acid esters?
A4: Yes, a straightforward synthesis method utilizing (E)-3,8-nonadienoic acid esters as starting materials has been reported. [] This suggests a potentially more accessible route for producing 7-hydroxyheptanoic acid esters for research and development purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1215309.png)










